

Unraveling D-Sorbose Derivatives: A Structural Confirmation Guide Using NMR and MS

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Compound of Interest

Compound Name: *D-sorbose*

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The structural elucidation of carbohydrates and their derivatives is a cornerstone of drug discovery and development. **D-sorbose**, a ketohexose, and its derivatives are of increasing interest due to their potential therapeutic applications. This guide provides a comparative analysis of the structural confirmation of two representative **D-sorbose** derivatives, 1-deoxy- α -D-sorbopyranose and 1,3,4,5-tetra-O-acetyl- α -D-sorbopyranose, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to aid researchers in their analytical workflows.

Comparative Analysis of D-Sorbose Derivatives

The structural features of **D-sorbose** derivatives can be unequivocally determined through the synergistic application of NMR and MS. While NMR provides detailed information about the carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight and provides fragmentation patterns useful for substructure identification.

1-Deoxy- α -D-sorbopyranose

The absence of the hydroxyl group at the C-1 position introduces significant changes in the NMR spectra compared to native **D-sorbose**, providing a clear case for structural confirmation.

1,3,4,5-Tetra-O-acetyl- α -D-sorbopyranose

Acetylation of the hydroxyl groups dramatically shifts the proton and carbon signals downfield in the NMR spectra and increases the molecular weight, which is readily observed by MS.

Quantitative Data Summary

The following tables summarize the key NMR and MS data for the two **D-sorbose** derivatives.

Table 1: ^1H and ^{13}C NMR Chemical Shift Data (δ) in ppm

Position	1-Deoxy- α -D-sorbopyranose (in D_2O)	1,3,4,5-Tetra-O-acetyl- α -D-sorbopyranose (in CDCl_3 - Predicted)
^1H NMR		
H-1a	~1.70 (d)	~2.10 (s, 3H, Ac)
H-1e	~1.90 (dd)	~2.05 (s, 3H, Ac)
H-3	~3.80 (d)	~5.30 (d)
H-4	~3.65 (t)	~5.10 (t)
H-5	~3.95 (m)	~5.50 (m)
H-6a	~3.70 (dd)	~4.20 (dd)
H-6b	~3.85 (dd)	~4.40 (dd)
^{13}C NMR		
C-1	~25.0	~170.0 (C=O), ~21.0 (CH_3)
C-2	~98.0	~96.0
C-3	~70.0	~68.0
C-4	~72.0	~70.0
C-5	~68.0	~66.0
C-6	~65.0	~63.0

Note: Predicted data for the acetylated derivative is based on general acetylation effects on carbohydrate NMR spectra.

Table 2: Mass Spectrometry Data

Derivative	Ionization Mode	[M+H] ⁺ or [M+Na] ⁺ (m/z)	Key Fragment Ions (m/z)
1-Deoxy- α -D-sorbopyranose	ESI+	165.0763 ([M+H] ⁺)	147 (M+H-H ₂ O) ⁺ , 129 (M+H-2H ₂ O) ⁺
1,3,4,5-Tetra-O-acetyl- α -D-sorbopyranose	ESI+	371.1189 ([M+Na] ⁺)	311 (M+Na-CH ₂ CO) ⁺ , 251 (M+Na-2CH ₂ CO) ⁺ , 191 (M+Na-3CH ₂ CO) ⁺ , 131 (M+Na-4CH ₂ CO) ⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the **D-sorbose** derivatives are provided below.

Synthesis of 1-Deoxy- α -D-sorbopyranose

This synthesis involves the deoxygenation of a suitably protected **D-sorbose** derivative. A common route starts from D-xylose to form a tribenzylated lactone, which is then reacted with a methyl lithium to introduce the C-1 methyl group. Subsequent deprotection yields the target compound.[\[1\]](#)

Materials:

- 2,3,5-tri-O-benzyl-D-xylonolactone
- Methyllithium (in diethyl ether)
- Palladium on carbon (10%)

- Hydrogen gas
- Methanol
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Dissolve 2,3,5-tri-O-benzyl-D-xylonolactone in anhydrous diethyl ether under an inert atmosphere.
- Cool the solution to -78 °C and add methyllithium dropwise.
- Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography.
- Dissolve the purified product in methanol and add 10% palladium on carbon.
- Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).
- Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 1-deoxy- α -D-sorbopyranose.

Synthesis of 1,3,4,5-Tetra-O-acetyl- α -D-sorbopyranose

This procedure involves the per-acetylation of **D-sorbose** using acetic anhydride and a catalyst.

Materials:

- **D-Sorbose**
- Acetic anhydride
- Pyridine (or sodium acetate)
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Suspend **D-sorbose** in a mixture of acetic anhydride and pyridine at 0 °C.
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 1,3,4,5-tetra-O-acetyl- α -D-sorbopyranose.

NMR Spectroscopy

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

- Dissolve 5-10 mg of the **D-sorbose** derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).

Acquisition Parameters (Typical):

- ¹H NMR: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 s.
- ¹³C NMR: Spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.
- COSY: 256-512 increments in F1, 8-16 scans per increment.
- HSQC: 256-512 increments in F1, 16-64 scans per increment. Optimized for ¹J(C,H) of ~145 Hz.
- HMBC: 512-1024 increments in F1, 32-128 scans per increment. Optimized for long-range couplings of 4-8 Hz.

Mass Spectrometry

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

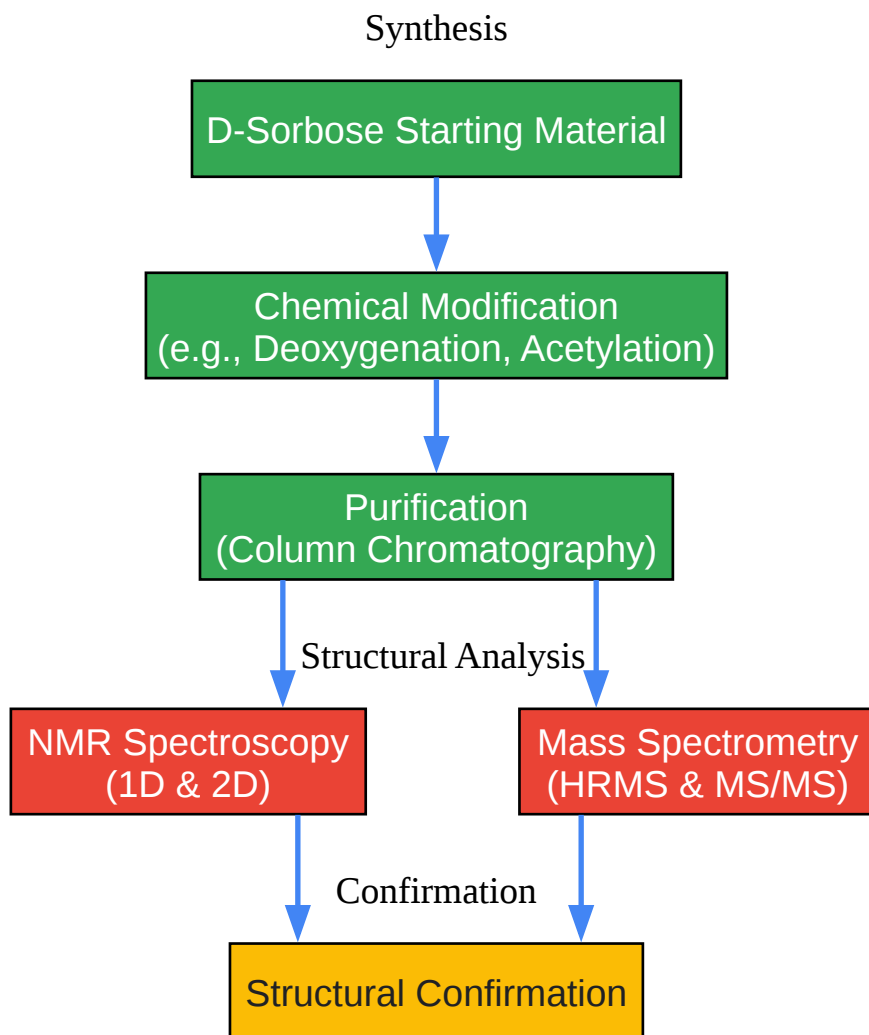
- Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

Acquisition Parameters (Typical):

- Ionization Mode: Positive or negative ESI.
- Mass Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.

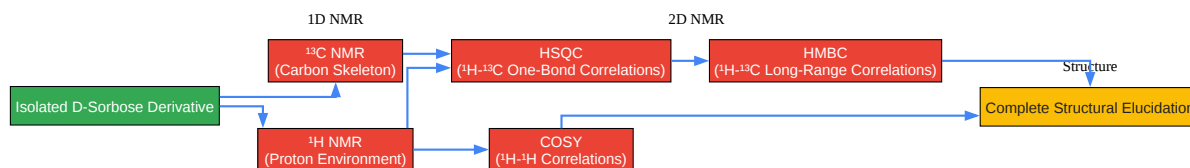
Visualizing Experimental Workflows and Structural Relationships

Graphviz diagrams are provided to illustrate the logical flow of the structural confirmation process.



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Caption: General workflow for the synthesis and structural confirmation of **D-sorbose** derivatives.



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Caption: Logical pathway for NMR-based structural elucidation of **D-sorbose** derivatives.

This guide demonstrates that a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry, provides an unambiguous and robust methodology for the structural confirmation of **D-sorbose** derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

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References

- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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